REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:7](C(OCCCC)=O)[C:6](=O)[CH2:5][C:4](=[O:16])[CH2:3]1.[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[SH:24]>CS(C)=O>[CH3:1][CH:2]1[CH2:3][C:4](=[O:16])[C:5]2[S:24][C:19]3[C:18](=[CH:23][CH:22]=[CH:21][CH:20]=3)[NH:17][C:6]=2[CH2:7]1
|
Name
|
butyl 6-methyl-2,4-dioxocyclohexane-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(CC(C1C(=O)OCCCC)=O)=O
|
Name
|
7c
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered
|
Type
|
ADDITION
|
Details
|
the remaining mother liquid is poured into cold water, whereupon further precipitation
|
Type
|
CUSTOM
|
Details
|
Each precipitate was separately recrystallized twice from MeOH
|
Name
|
|
Type
|
|
Smiles
|
CC1CC=2NC3=CC=CC=C3SC2C(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |